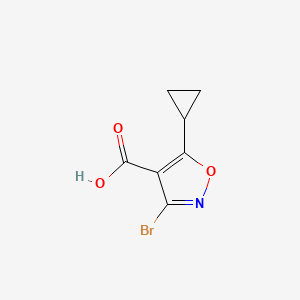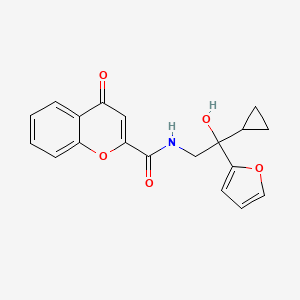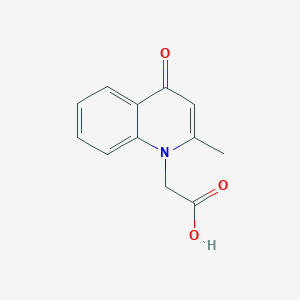![molecular formula C10H16Cl2N2O B2354381 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride CAS No. 1376315-81-9](/img/structure/B2354381.png)
3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a chemical compound with the CAS Number: 1376315-81-9 . It has a molecular weight of 251.16 . The IUPAC name for this compound is 3-pyridinylmethyl 3-pyrrolidinyl ether dihydrochloride .
Physical and Chemical Properties This compound is typically stored at room temperature . It is available in powder form .
Applications De Recherche Scientifique
Synthesis and Chemistry of Pyrrolidines : Pyrrolidines, including compounds similar to 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, are important in the synthesis of various organic compounds. They have applications in medicine and industry, such as in the development of dyes and agrochemical substances. The synthesis of pyrrolidines through [3+2] cycloaddition and other methods has been a topic of interest for researchers (Żmigrodzka et al., 2022).
Medicinal Chemistry Applications : Derivatives of pyrrolidine, including compounds structurally related to 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, have been explored for their medicinal properties. This includes their use in the synthesis of other compounds with potential medicinal applications, such as sialidase inhibitors and anticonvulsant agents. These applications are significant in drug discovery and the development of new therapeutic agents (Czollner et al., 1990); (Pandey & Srivastava, 2011).
Organic Synthesis and Catalysis : Research into the chemical properties and reactions of pyrrolidine derivatives, including compounds like 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, has contributed to advancements in organic synthesis. This includes the development of new synthetic methods and understanding the mechanisms of certain chemical reactions, which are crucial in organic chemistry and related fields (Grozavu et al., 2020).
Environmental and Analytical Chemistry : Some pyrrolidine derivatives have been used in environmental and pharmaceutical analyses, particularly in the separation and determination of metal ions. This highlights the utility of these compounds in analytical chemistry and their potential role in environmental monitoring and pharmaceutical quality control (Belin & Gülaçar, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Various precautionary statements are also associated with the compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(pyrrolidin-3-yloxymethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXIVYDORXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride | |
CAS RN |
1376315-81-9 |
Source


|
| Record name | 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)



![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)







![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)